molecular formula C9H21NO B13065032 4-Ethyl-3-methoxyhexan-1-amine

4-Ethyl-3-methoxyhexan-1-amine

Cat. No.: B13065032
M. Wt: 159.27 g/mol
InChI Key: YTPZXTSSQYKMLB-UHFFFAOYSA-N
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Description

4-Ethyl-3-methoxyhexan-1-amine is an organic compound with the molecular formula C9H21NO. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a hexane chain substituted with ethyl and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-methoxyhexan-1-amine typically involves the alkylation of a suitable precursor. One common method is the reductive amination of 4-ethyl-3-methoxyhexanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The process involves the same reductive amination reaction but optimized for large-scale production, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methoxyhexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-3-methoxyhexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-3-methoxyhexan-1-amine involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also act as a nucleophile, participating in reactions that modify biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3-methoxyhexan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.

    4-Ethyl-3-methoxyhexanoic acid: Contains a carboxylic acid group instead of an amino group.

    4-Ethyl-3-methoxyhexane: Lacks the functional groups present in the amine.

Uniqueness

4-Ethyl-3-methoxyhexan-1-amine is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its primary amine group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-ethyl-3-methoxyhexan-1-amine

InChI

InChI=1S/C9H21NO/c1-4-8(5-2)9(11-3)6-7-10/h8-9H,4-7,10H2,1-3H3

InChI Key

YTPZXTSSQYKMLB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CCN)OC

Origin of Product

United States

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